molecular formula C7H8N4 B11924863 N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 856859-52-4

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B11924863
CAS No.: 856859-52-4
M. Wt: 148.17 g/mol
InChI Key: GSAPCPPZQQWWQS-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine typically involves the formation of the pyrazolopyridine core followed by methylation. One common method starts with the reaction of diphenylhydrazone and pyridine with iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is unique due to its specific methylation, which can influence its biological activity and chemical reactivity. This methyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

856859-52-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

InChI

InChI=1S/C7H8N4/c1-8-6-2-3-9-7-5(6)4-10-11-7/h2-4H,1H3,(H2,8,9,10,11)

InChI Key

GSAPCPPZQQWWQS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=NNC2=NC=C1

Origin of Product

United States

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